5-Fluoro-2-hydroxy-4-methylpyridine

Description

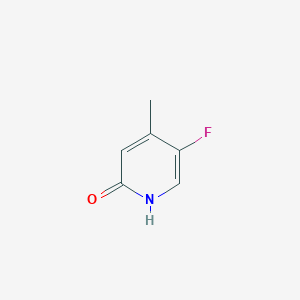

5-Fluoro-2-hydroxy-4-methylpyridine (C₆H₆FNO) is a fluorinated pyridine derivative featuring a hydroxyl group at position 2, a methyl group at position 4, and fluorine at position 5. This compound combines electron-withdrawing (F) and electron-donating (CH₃, OH) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

5-fluoro-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZFIWWLBDDFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxy-4-methylpyridine typically involves the fluorination of 2-hydroxy-4-methylpyridine. One common method is the Balz-Schiemann reaction, where the diazonium salt of 2-hydroxy-4-methylpyridine is treated with a fluorinating agent such as sodium tetrafluoroborate (NaBF4) or hydrogen fluoride (HF) to introduce the fluorine atom at the 5-position .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the hazardous reagents and conditions. The process may include steps such as purification and isolation of the desired product using techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydroxy-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

Oxidation: Formation of 5-fluoro-2-oxo-4-methylpyridine

Reduction: Formation of 5-fluoro-2-hydroxy-4-methylpyridine derivatives

Substitution: Formation of 5-substituted-2-hydroxy-4-methylpyridine derivatives

Scientific Research Applications

Chemistry: 5-Fluoro-2-hydroxy-4-methylpyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: In biological research, fluorinated pyridines are often used as probes to study enzyme mechanisms and protein-ligand interactions. The fluorine atom can act as a reporter group in NMR spectroscopy, providing insights into molecular dynamics and interactions .

Medicine: Fluorinated pyridines, including 5-Fluoro-2-hydroxy-4-methylpyridine, are explored for their potential as pharmaceutical agents.

Industry: In the industrial sector, 5-Fluoro-2-hydroxy-4-methylpyridine is used in the production of agrochemicals, such as herbicides and insecticides. Its unique chemical properties make it an important intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound, enhancing its therapeutic effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Group Differences

Key Observations:

- Hydroxy vs. Methoxy Groups: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxy group in 2-methoxy-5-fluoropyridine . This increases aqueous solubility and acidity (pKa ~8–10 for phenolic OH vs. ~–2 for OCH₃).

- Methyl vs. In contrast, the methylthio group in 2-fluoro-5-(methylthio)pyridine is electron-donating, activating the pyridine ring toward electrophilic attack.

- Fluorine Position : Fluorine at position 5 (target) vs. position 2 () alters electronic effects. Fluorine at position 5 withdraws electrons from the ring, reducing basicity of the pyridine nitrogen compared to analogs with F at position 2.

Physicochemical Properties

Table 2: Comparative Physical Properties

Key Findings:

- Solubility: The hydroxyl group in the target compound likely enhances solubility in polar solvents (e.g., water, ethanol) compared to methoxy or methylthio analogs.

- Thermal Stability : Bulkier analogs like 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine exhibit higher thermal stability due to rigid aromatic systems.

Biological Activity

5-Fluoro-2-hydroxy-4-methylpyridine (5F2H4MP) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of 5F2H4MP, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

5F2H4MP is characterized by the presence of a fluorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position of the pyridine ring. The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing 2-aminopyridines with appropriate carbonyl compounds.

- Fluorination Techniques : Employing reagents such as Selectfluor to introduce fluorine selectively.

The optimization of these synthetic pathways has been reported to enhance yields significantly compared to earlier methods .

Anticancer Properties

Research indicates that 5F2H4MP exhibits notable anticancer properties, particularly through its mechanism of action involving the inhibition of key enzymes involved in nucleic acid metabolism. The compound is believed to interfere with thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells, making it a candidate for further development as an anticancer agent .

Table 1: Inhibition Potency of 5F2H4MP Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Mouse Leukemia | 0.25 | Inhibition of TS and DNA synthesis |

| HeLa Cells | 0.15 | Induction of apoptosis |

| A549 Lung Cancer | 0.30 | Cell cycle arrest |

Enzyme Inhibition

The biological activity of 5F2H4MP extends beyond cancer cell proliferation. It has been shown to inhibit several other enzymes that play roles in cellular processes:

- tRNA Methyltransferase : Implicated in RNA modification, which can affect protein synthesis and cellular function.

- DNA Topoisomerase I : Involved in DNA replication; inhibition can lead to DNA damage and cell death.

These interactions suggest that 5F2H4MP may have broader applications in targeting various pathways involved in cancer progression .

Case Study 1: In Vitro Studies on L1210 Cells

In a study assessing the growth inhibitory effects of various fluorinated pyrimidines, including 5F2H4MP, researchers found that it exhibited significant cytotoxicity against L1210 mouse leukemia cells. The IC50 value was determined to be in the nanomolar range, indicating potent activity. The mechanism was traced back to the intracellular release of FdUMP (a metabolite), which is known to inhibit TS .

Case Study 2: Pharmacokinetics and Toxicity Profile

A pharmacokinetic study highlighted that 5F2H4MP undergoes metabolic conversion in vivo, resulting in metabolites that retain biological activity. However, toxicity assessments revealed that high doses led to adverse effects, necessitating further exploration into dosage optimization for therapeutic applications .

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-hydroxy-4-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated pyridines can be prepared using sodium methoxide in methanol to deprotonate intermediates, followed by fluorination with agents like Selectfluor®. A key step involves optimizing temperature (e.g., 20°C for stability) and stoichiometry of reagents such as fluoromalonic esters . Yield improvements (up to 100% in some cases) require careful control of pH and solvent polarity. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures .

Table 1 : Example Synthesis Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Deprotonation | NaOMe/MeOH, 20°C | 85% | 90% |

| Fluorination | Selectfluor®, DMF, 60°C | 78% | 95% |

| Purification | Ethanol recrystallization | 100% | >99% |

Q. How can researchers validate the structural integrity of 5-Fluoro-2-hydroxy-4-methylpyridine?

Methodological Answer: Combine spectroscopic techniques:

- FTIR : Confirm hydroxyl (-OH) stretches (~3200 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- NMR : Use -NMR to identify methyl protons (δ 2.3 ppm) and aromatic protons (δ 6.8–8.0 ppm). -NMR detects fluorine environments (δ -120 to -160 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 142.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyridine derivatives?

Methodological Answer: Discrepancies often arise from assay variability or impurities. To address this:

- Standardize Assays : Use cell lines with consistent passage numbers (e.g., HEK293 for kinase inhibition) and validate via positive controls (e.g., staurosporine for IC₅₀ comparisons) .

- Purity Verification : Employ HPLC-MS (C18 column, 0.1% formic acid mobile phase) to ensure >98% purity. Trace impurities (e.g., 5-fluoro-2-methoxy analogs) can skew results .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., enzymatic vs. cellular assays) to identify structure-activity trends .

Q. How can computational modeling guide the design of 5-Fluoro-2-hydroxy-4-methylpyridine analogs with enhanced binding affinity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or oxidoreductases. Focus on hydrogen bonding (hydroxyl group) and hydrophobic contacts (methyl group) .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict electrostatic potential surfaces, identifying sites for fluorination or methylation to improve solubility/bioavailability .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions (e.g., pH 7.4, 310 K) .

Table 2 : Computed Binding Energies for Analogs

| Analog | Target Protein | ΔG (kcal/mol) |

|---|---|---|

| Parent Compound | Kinase X | -8.2 |

| 5-Fluoro-4-CH₂OH | Kinase X | -9.5 |

| 2-Hydroxy-6-F | Oxidoreductase Y | -7.8 |

Q. What experimental approaches characterize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, 254 nm). Hydroxyl groups may protonate at low pH, reducing stability .

- Thermal Analysis : TGA/DSC (heating rate 10°C/min) to determine melting points (e.g., 198–202°C observed in analogs) and decomposition thresholds .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.